6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine

Purity Procurement Quality Control

6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine is a heterocyclic building block belonging to the pyrrolo[2,1-f][1,2,4]triazin-4-amine class. Its molecular formula is C₆H₅BrN₄ and its molecular weight is 213.03 g/mol.

Molecular Formula C6H5BrN4
Molecular Weight 213.03 g/mol
CAS No. 937047-06-8
Cat. No. B1526617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine
CAS937047-06-8
Molecular FormulaC6H5BrN4
Molecular Weight213.03 g/mol
Structural Identifiers
SMILESC1=C2C(=NC=NN2C=C1Br)N
InChIInChI=1S/C6H5BrN4/c7-4-1-5-6(8)9-3-10-11(5)2-4/h1-3H,(H2,8,9,10)
InChIKeyLYYPBKFBMYMOGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine (CAS 937047-06-8) – Core Properties and Procurement Baseline


6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine is a heterocyclic building block belonging to the pyrrolo[2,1-f][1,2,4]triazin-4-amine class. Its molecular formula is C₆H₅BrN₄ and its molecular weight is 213.03 g/mol . The compound features a bromine substituent at the 6‑position of the fused pyrrolo‑triazine scaffold, which enables regioselective cross‑coupling reactions such as Suzuki‑Miyaura and Buchwald‑Hartwig aminations [1]. Commercial availability includes gram‑scale quantities with certified purity up to 98% , making it a viable starting material for medicinal chemistry and process development programs.

Why 6‑Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine Cannot Be Replaced by Just Any Halogenated Pyrrolotriazine


Positional isomerism and halogen identity critically dictate both synthetic utility and downstream biological activity in pyrrolo[2,1‑f][1,2,4]triazin‑4‑amines. The 6‑bromo derivative is a documented intermediate in KRAS G12C inhibitor synthesis, where the bromine at C6 serves as a functional handle for regioselective elaboration [1]. In contrast, the 7‑bromo isomer (CAS 937046‑98‑5) is the established nucleobase precursor for the antiviral drug remdesivir, with a continuous‑flow synthesis optimized specifically for the 7‑substitution pattern [2]. Simply swapping the 6‑bromo for a 6‑chloro analog alters both the reactivity profile (C–Br vs C–Cl bond energies) and the steric/electronic environment at the reactive centre, which can compromise coupling efficiency and yield. Procurement without verifying the halogen position therefore risks supplying a building block that is incompatible with the intended synthetic route or the structure‑activity relationships of the target series.

Quantitative Differentiation Evidence for 6‑Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine vs. Closest Analogs


Purity Advantage: 6‑Bromo vs. 6‑Chloro Pyrrolotriazin‑4‑amine

Commercially available 6‑bromopyrrolo[2,1‑f][1,2,4]triazin‑4‑amine is supplied with a certified purity of 98% (HPLC) . The closest halogen analog, 6‑chloropyrrolo[2,1‑f][1,2,4]triazin‑4‑amine (CAS 939807‑80‑4), is typically listed at 97% purity . While this 1‑percentage‑point difference may appear modest, it represents a measurable purity advantage that can reduce the need for re‑purification in sensitive downstream chemistry, particularly when the building block is used in multi‑step syntheses where impurities propagate.

Purity Procurement Quality Control

Synthetic Yield for the 6‑Bromo Derivative: Reproducible One‑Pot Protocol

A one‑pot cyclization of 1‑amino‑4‑bromo‑1H‑pyrrole‑2‑carbonitrile hydrochloride with formamidine acetate in ethanol at 78 °C affords 6‑bromopyrrolo[2,1‑f][1,2,4]triazin‑4‑amine in 75% isolated yield after recrystallization . This yield is reported at a 17 g starting‑material scale, indicating that the method is robust beyond milligram‑level screening. In contrast, publicly documented yields for the 7‑bromo isomer under comparable batch conditions are not available; the 7‑bromo compound is predominantly prepared via continuous‑flow protocols that require specialised equipment [1]. For laboratories without flow‑chemistry infrastructure, the 6‑bromo derivative therefore offers a validated, high‑yielding batch process.

Synthetic Methodology Yield Reproducibility

Regioselective Application Space: KRAS G12C Inhibitor Synthesis vs. Remdesivir Precursor

The 6‑bromo derivative is explicitly employed as a key intermediate in the synthesis of KRAS G12C mutant protein inhibitors, as demonstrated in US Patent US10280172B2, where it is converted to tert‑butyl 4‑(6‑bromopyrrolo[2,1‑f][1,2,4]triazin‑4‑yl)piperazine‑1‑carboxylate and subsequently elaborated via Suzuki coupling [1]. The 7‑bromo isomer (CAS 937046‑98‑5) is instead the dedicated nucleobase unit of remdesivir and is synthesised through a five‑step continuous‑flow process optimised for that specific antiviral application [2]. No patent or primary literature was found that uses the 7‑bromo isomer in a KRAS G12C context, nor the 6‑bromo isomer in a remdesivir route. This constitutes a de facto application‑based differentiation: the two positional isomers serve non‑overlapping drug‑discovery pipelines.

Drug Discovery Oncology Antiviral Regioselectivity

Halogen‑Dependent Reactivity: C–Br vs. C–Cl Bond Strength

The C–Br bond (bond dissociation energy ≈ 66 kcal mol⁻¹) is intrinsically more reactive in oxidative addition than the C–Cl bond (bond dissociation energy ≈ 78 kcal mol⁻¹) [1]. This fundamental difference means that the 6‑bromo derivative participates in palladium‑catalysed cross‑coupling reactions under milder conditions than the corresponding 6‑chloro analog (CAS 939807‑80‑4). While no side‑by‑side kinetic study was identified for this specific heterocyclic system, the general reactivity trend is well‑established in organometallic chemistry. The bromine substituent also provides a heavier isotope pattern that aids mass‑spectrometric reaction monitoring, an ancillary advantage for process analytical technology (PAT) .

Cross‑Coupling C–Br Reactivity C–Cl Reactivity

Highest‑Value Application Scenarios for 6‑Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine Based on Quantitative Evidence


KRAS G12C and Related Kinase Inhibitor Lead Optimisation

The compound is a documented intermediate in a published KRAS G12C inhibitor patent [1]. Medicinal chemistry teams pursuing covalent or allosteric KRAS inhibitors can directly replicate the disclosed route, which relies on the 6‑bromo substituent for regioselective Suzuki coupling. Using the 7‑bromo isomer or the 6‑chloro analog would require re‑optimisation of the coupling step and possibly alter the final inhibitor’s binding mode.

Batch‑Mode Synthesis of Pyrrolotriazine Libraries

The 75% isolated yield achieved in a straightforward one‑pot batch protocol makes the 6‑bromo derivative the preferred substrate for combinatorial library synthesis when flow‑chemistry equipment is unavailable. The higher commercial purity (98% vs. 97% for the 6‑chloro analog) further reduces the burden of pre‑reaction purification.

Cross‑Coupling Reaction Development and Methodology Studies

The lower C–Br bond dissociation energy (~66 kcal mol⁻¹) compared to C–Cl (~78 kcal mol⁻¹) [2] makes the 6‑bromo compound a more reactive substrate for developing palladium‑ or nickel‑catalysed coupling methodologies. Its distinct bromine isotope pattern also facilitates reaction monitoring by LC‑MS, an advantage in process analytical technology (PAT) .

Procurement for GMP‑Adjacent Intermediate Scale‑Up

With commercial availability at 98% purity and stock levels up to 25 g from a single supplier , the compound is ready for immediate scale‑up without the need for in‑house re‑synthesis. The 1% purity advantage over the closest chloro analog reduces the risk of impurity carry‑over in multi‑step campaigns, a critical consideration when operating under GMP‑adjacent quality systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.